molecular formula C25H23ClN4O4 B1678564 Pazinaclone CAS No. 103255-66-9

Pazinaclone

Cat. No.: B1678564
CAS No.: 103255-66-9
M. Wt: 478.9 g/mol
InChI Key: DPGKFACWOCLTCA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pazinaclone, a sedative and anxiolytic drug in the cyclopyrrolone family, primarily targets the GABA_A benzodiazepine receptors . These receptors play a crucial role in the central nervous system, mediating inhibitory neurotransmission and contributing to the regulation of anxiety and sleep .

Mode of Action

This compound acts as a partial agonist at GABA_A benzodiazepine receptors Interestingly, this compound is more subtype-selective than most benzodiazepines, which may contribute to its unique pharmacological profile .

Biochemical Pathways

Its action on gaba_a receptors suggests it influences theGABAergic system , enhancing the inhibitory effects of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the brain . This can lead to an overall decrease in neuronal excitability, contributing to its anxiolytic and sedative effects .

Pharmacokinetics

The pharmacokinetics of this compound involve stereoselective metabolism, with the S-enantiomer exhibiting lower clearance and distribution than the R-enantiomer . This results in comparable elimination half-lives for the two enantiomers . The first-pass metabolism of this compound is extensive and stereoselective, with mean bioavailabilities of 6.0% and 1.2% for the S- and R-enantiomers, respectively .

Result of Action

The activation of GABA_A receptors by this compound leads to an increase in GABA-mediated inhibitory neurotransmission. This results in sedative and anxiolytic effects , with less amnestic effects compared to other benzodiazepines . At low doses, this compound is a relatively selective anxiolytic, with sedative effects only appearing at higher doses .

Action Environment

These can include factors such as diet, lifestyle, co-administration of other drugs, and individual genetic variations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pazinaclone involves several key steps:

    Reaction of 2-amino-7-chloro-1,8-naphthyridine with phthalic anhydride: This reaction leads to the formation of the corresponding phthalimide.

    Selective reduction of one of the imide carbonyl groups: This step essentially converts the imide to an aldehyde.

    Condensation with tert-butyl (triphenylphosphoranylidene)acetate: This reaction gives the Wittig product.

    Conversion to an activated acid cyanide: The carboxylic acid is treated with diethyl cyanophosphonate.

    Formation of the corresponding amide: Reaction with 1,4-dioxa-8-azaspiro[4.5]decane results in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Specific details on industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Pazinaclone undergoes various chemical reactions, including:

Common reagents used in these reactions include phthalic anhydride, tert-butyl (triphenylphosphoranylidene)acetate, and diethyl cyanophosphonate . Major products formed from these reactions include intermediates such as phthalimide derivatives and Wittig products.

Scientific Research Applications

Pazinaclone has several scientific research applications:

Comparison with Similar Compounds

Pazinaclone is compared with other cyclopyrrolone drugs such as zopiclone and eszopiclone. These compounds share similar pharmacological profiles, providing sedative and anxiolytic effects. this compound is unique in its subtype-selectivity at GABA A receptors, which may result in a different side effect profile .

List of Similar Compounds

Properties

IUPAC Name

2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O4/c26-20-7-5-16-6-8-21(28-23(16)27-20)30-19(17-3-1-2-4-18(17)24(30)32)15-22(31)29-11-9-25(10-12-29)33-13-14-34-25/h1-8,19H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGKFACWOCLTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CC3C4=CC=CC=C4C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869388
Record name Pazinaclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103255-66-9, 147724-27-4, 147724-30-9
Record name Pazinaclone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103255-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pazinaclone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103255669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pazinaclone, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Pazinaclone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pazinaclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAZINACLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHK03047IJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
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O=C(O)CC1c2ccccc2C(=O)N1c1ccc2ccc(Cl)nc2n1
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Synthesis routes and methods II

Procedure details

To a mixture of 20.4 g of 2-(7-chloro-1,8-naphthyridin-2-yl)-3-oxoisoindoline-1-acetic acid and 250 ml of dimethylformamide were added 16 ml of triethylamine, 10.4 g of 1,4-dioxa-8-azaspiro[4.5]decane and 16 ml of diethyl phosphorocyanide, and the mixture was stirred for 20 minutes. After addition of water, the resulting crystalline precipitate was collected by filtration, washed with water and dried to give 26.4 g of crude crystals. Recrystallization from methylene chloride-ethyl acetate gave 27.1 g of colorless crystals melting at 238°-239° C.
Name
2-(7-chloro-1,8-naphthyridin-2-yl)-3-oxoisoindoline-1-acetic acid
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of 20.4 g of 2-(7-chloro-1,8-naphthyridin-2-yl)-3-oxoisoindoline-1-acetic acid and 250 ml of dimethylformamide were added 16 ml of triethylamine, 10.4 g of 1,4-dioxa-8-azaspiro[4.5]decane and 16 ml of diethyl phosphorocyanidate, and the mixture was stirred for 20 minutes. After addition of water, the resulting crystalline precipitate was collected by filtration, washed with water and dried to give 26.4 g of crude crystals. Recrystallization from methylene chloride-ethyl acetate gave 27.1 g of colorless crystals melting at 238°-239° C.
Name
2-(7-chloro-1,8-naphthyridin-2-yl)-3-oxoisoindoline-1-acetic acid
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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